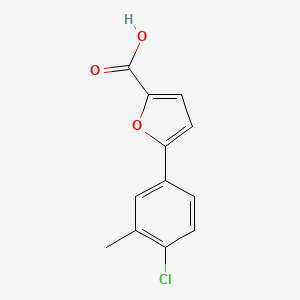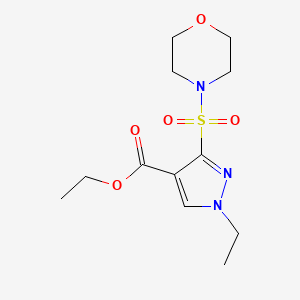
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as E-64, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
Mecanismo De Acción
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. It works by irreversibly binding to the active site of these enzymes, preventing them from carrying out their normal biological functions. This leads to the accumulation of undigested proteins and other cellular components, which can have a range of effects on cell function and viability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and tissue being studied. In general, this compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. This compound has also been shown to induce apoptosis, a form of programmed cell death. Additionally, this compound has been shown to modulate the immune response and inflammation in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its specificity for cysteine proteases, which allows researchers to selectively inhibit these enzymes without affecting other cellular processes. This compound is also relatively stable and easy to handle, making it a convenient tool for many different types of experiments. However, this compound does have some limitations. It is not effective against all cysteine proteases, and its irreversible binding to these enzymes can make it difficult to study their normal biological functions.
Direcciones Futuras
There are many potential future directions for research on ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its applications. One area of interest is the development of new inhibitors of cysteine proteases that are more effective and specific than this compound. Another area of interest is the study of the role of cysteine proteases in different diseases, such as cancer and neurodegenerative disorders. Additionally, there is growing interest in the use of this compound and other cysteine protease inhibitors as therapeutic agents for these diseases.
Métodos De Síntesis
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl 1H-pyrazole-4-carboxylate with morpholine and then treating the resulting compound with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes, such as autophagy, apoptosis, and inflammation. This compound has also been used to investigate the function of specific cysteine proteases in different cell types and tissues. Furthermore, this compound has been used in drug discovery to identify and develop new inhibitors of cysteine proteases for therapeutic purposes.
Propiedades
IUPAC Name |
ethyl 1-ethyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-3-14-9-10(12(16)20-4-2)11(13-14)21(17,18)15-5-7-19-8-6-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDTFPNJQDXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)
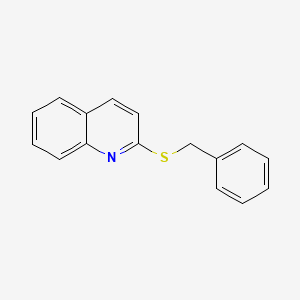
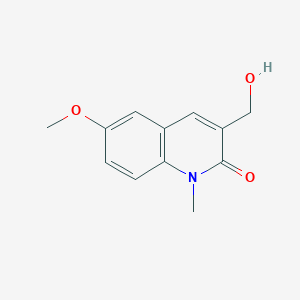
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
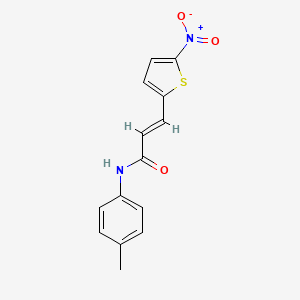
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)
